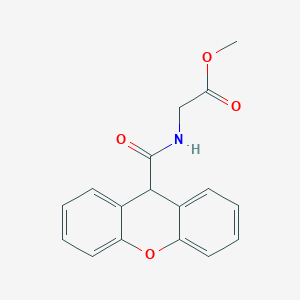

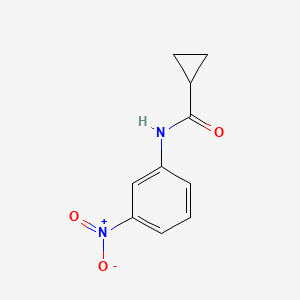

methyl N-(9H-xanthen-9-ylcarbonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate, also known as Fluorescein-5-maleimide, is a fluorescent labeling reagent that has been widely used in scientific research. This compound is a derivative of fluorescein, a green fluorescent dye that has been used in various applications, including microscopy, flow cytometry, and immunoassays. This compound is a highly sensitive and specific labeling reagent that can be used to detect and quantify proteins, peptides, and other biomolecules.

Scientific Research Applications

Synthesis and Corrosion Inhibition

Arrousse et al. (2021) detailed the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, aiming to investigate its efficacy as a corrosion inhibitor for mild steel in acidic media. The study showcased an economical two-step synthesis method, including the preparation of the benzoic acid derivative from fluorescein and esterification using methanol. The compounds exhibited good corrosion inhibition properties in a 1 M HCl solution, suggesting their potential in protective coatings for steel surfaces (Arrousse et al., 2021).

Biological Activities of Xanthone Derivatives

Pinto, Sousa, and Nascimento (2005) reviewed the biological and pharmacological effects of natural and synthetic xanthone derivatives. Highlighting the importance of the tricyclic scaffold of xanthones, the review emphasized their antitumor activity and interaction with various biological targets, including protein kinase C (PKC). This work underscores the significance of xanthone derivatives in medicinal chemistry and their potential as therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Xanthones from Natural Sources

Healy et al. (2004) conducted chemical investigations on a microfungus Xylaria sp., isolating new xanthone derivatives from the Australian rainforest tree Glochidion ferdinandi. The study not only expanded the understanding of xanthone natural products but also demonstrated the synthetic potential of methylation reactions in producing crystalline xanthone compounds, which were characterized by comprehensive spectroscopic techniques (Healy et al., 2004).

Environmental and Analytical Applications

Michoud et al. (2017) explored the measurement of methylglyoxal, an α-dicarbonyl compound related to xanthene chemistry, in the atmosphere using proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). This study highlights the relevance of advanced analytical techniques in tracking atmospheric compounds that influence the formation of secondary pollutants, demonstrating the intersection of xanthene chemistry with environmental science (Michoud et al., 2017).

Properties

IUPAC Name |

methyl 2-(9H-xanthene-9-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15(19)10-18-17(20)16-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)16/h2-9,16H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYSTHRZAVZSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)